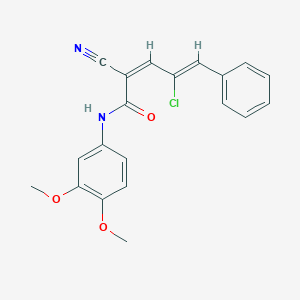![molecular formula C15H13N3OS B2932221 3-phenethyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one CAS No. 443671-76-9](/img/structure/B2932221.png)
3-phenethyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"3-phenethyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one" is a compound belonging to the family of pyrido[2,3-d]pyrimidines, characterized by a thioxo group at the 2-position and a phenethyl group at the 3-position. These compounds are known for their interesting biological and chemical properties, making them a focal point in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of "3-phenethyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one" typically involves a multi-step reaction sequence, starting with the formation of the pyrido[2,3-d]pyrimidine core. Key steps may include:
Cyclization reactions: : Utilizing appropriate precursors to form the heterocyclic ring.
Thionation: : Introduction of the thioxo group using reagents like Lawesson's reagent.
Alkylation: : Attachment of the phenethyl group using phenethyl halides under basic conditions.
Industrial Production Methods
In an industrial setting, large-scale production would optimize these steps to improve yield and efficiency. Potential methods include:
Automated synthesis: : Leveraging advanced synthesis machinery for precision and scale.
Flow chemistry: : Utilizing continuous flow reactors to enhance reaction kinetics and product purity.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation and Reduction: : Modifications to the thioxo group or the aromatic ring.
Substitution: : Replacing hydrogen atoms or functional groups with other substituents.
Common Reagents and Conditions
Typical reagents for these reactions include:
Oxidizing agents: : Such as potassium permanganate for oxidation reactions.
Reducing agents: : Like lithium aluminum hydride for reduction reactions.
Substitution reagents: : Including halogens and nucleophiles.
Major Products
Aplicaciones Científicas De Investigación
"3-phenethyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one" has a variety of applications in scientific research:
Chemistry: : Used as a building block for synthesizing other complex molecules.
Biology: : Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: : Explored for therapeutic potential in treating diseases.
Industry: : Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The compound’s mechanism of action involves interactions with specific molecular targets, such as:
Enzyme inhibition: : Binding to active sites and altering enzyme activity.
Signal transduction pathways: : Modulating signaling pathways involved in disease processes.
These interactions are facilitated by the unique structural features of the compound, such as the thioxo and phenethyl groups.
Comparación Con Compuestos Similares
Compared to other pyrido[2,3-d]pyrimidines, this compound stands out due to the presence of both the thioxo and phenethyl groups, which enhance its chemical reactivity and biological activity.
Similar Compounds
2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one: : Similar structure but lacks the phenethyl group.
3-phenethyl-2-oxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one: : Similar structure but with an oxo group instead of a thioxo group.
These compounds share structural similarities but differ in specific functional groups, leading to distinct chemical behaviors and applications.
Propiedades
IUPAC Name |
3-(2-phenylethyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c19-14-12-7-4-9-16-13(12)17-15(20)18(14)10-8-11-5-2-1-3-6-11/h1-7,9H,8,10H2,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUZVTVRBNQIHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(NC2=S)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2932139.png)
![2-(Tert-butylsulfonyl)-2-[2-(3-methoxyphenyl)hydrazono]acetonitrile](/img/structure/B2932140.png)
![3-cyclopentyl-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)propanamide](/img/structure/B2932141.png)
![N-[(3-chlorophenyl)methyl]-7H-purin-6-amine](/img/structure/B2932144.png)
![9-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2932146.png)
![methyl 3-{5-[(1E)-{[(3,4-dichlorophenyl)methoxy]imino}methyl]furan-2-yl}thiophene-2-carboxylate](/img/structure/B2932147.png)
![2-methyl-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B2932148.png)



![N-[3-(dimethylamino)propyl]-4-(dimethylsulfamoyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride](/img/structure/B2932156.png)
![10-(4-chlorobenzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2932157.png)
![3-Methyl-6-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methoxy)pyridazine](/img/structure/B2932160.png)
![2-(3-Methoxyphenoxy)-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)ethan-1-one](/img/structure/B2932161.png)
